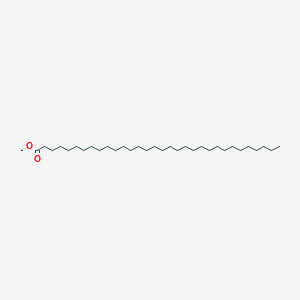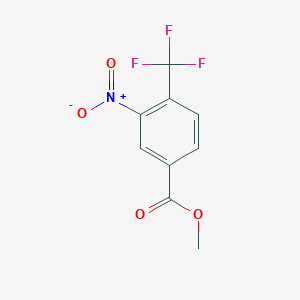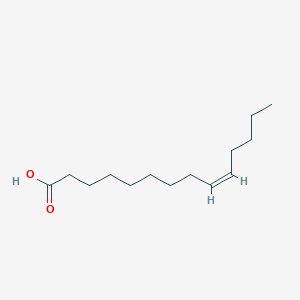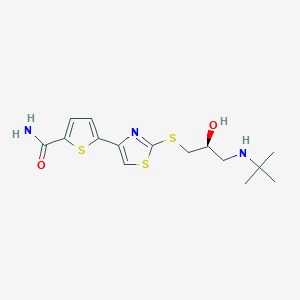
Arotinolol, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arotinolol, (S)-, is a beta-blocker drug that is commonly used to treat hypertension and angina. It is a chiral compound that exists in two enantiomeric forms, (S)- and (R)-. The (S)-enantiomer is the active form of the drug, while the (R)-enantiomer is inactive. Arotinolol, (S)-, is an important drug in the field of cardiovascular medicine, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mecanismo De Acción
Arotinolol, (S)-, works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the heart rate and blood pressure. By blocking these receptors, arotinolol, (S)-, reduces the workload on the heart and improves the oxygen supply to the heart muscle. In addition, arotinolol, (S)-, has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Arotinolol, (S)-, has several biochemical and physiological effects on the cardiovascular system. It reduces the heart rate, blood pressure, and cardiac output, which reduces the workload on the heart. Arotinolol, (S)-, also improves the oxygen supply to the heart muscle, which reduces the risk of myocardial ischemia. In addition, arotinolol, (S)-, has been shown to have antioxidant and anti-inflammatory effects, which may protect the heart from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Arotinolol, (S)-, has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the cardiovascular system. In addition, arotinolol, (S)-, is relatively easy to synthesize and purify, which makes it accessible to researchers. However, arotinolol, (S)-, also has some limitations for lab experiments. It is a beta-blocker drug, which means that it may have off-target effects on other systems in the body. In addition, arotinolol, (S)-, may have different effects in different animal models, which may limit its generalizability.
Direcciones Futuras
There are several future directions for the study of arotinolol, (S)-, in the field of cardiovascular medicine. One direction is to investigate the potential use of arotinolol, (S)-, in the treatment of other cardiovascular diseases, such as heart failure and arrhythmias. Another direction is to investigate the potential use of arotinolol, (S)-, in combination with other drugs, such as angiotensin-converting enzyme inhibitors and diuretics. Finally, future research could investigate the potential use of arotinolol, (S)-, in personalized medicine, where the drug is tailored to the individual patient based on their genetic and physiological characteristics.
Conclusion:
In conclusion, arotinolol, (S)-, is an important beta-blocker drug that is commonly used to treat hypertension and angina. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has several advantages and limitations for lab experiments. There are several future directions for the study of arotinolol, (S)-, in the field of cardiovascular medicine, which may lead to new treatments and improved patient outcomes.
Métodos De Síntesis
The synthesis of arotinolol, (S)-, involves several steps, including the resolution of the racemic mixture of (S)- and (R)-enantiomers and the subsequent synthesis of the (S)-enantiomer. One of the most commonly used methods for the synthesis of arotinolol, (S)-, is the resolution of the racemic mixture using a chiral stationary phase in high-performance liquid chromatography (HPLC). The (S)-enantiomer is then isolated and purified using various techniques, such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
Arotinolol, (S)-, has been extensively studied for its potential applications in the field of cardiovascular medicine. Several scientific studies have investigated the efficacy and safety of arotinolol, (S)-, in the treatment of hypertension and angina. In addition, arotinolol, (S)-, has been investigated for its potential use in the treatment of other cardiovascular diseases, such as heart failure and arrhythmias.
Propiedades
Número CAS |
139332-61-9 |
|---|---|
Nombre del producto |
Arotinolol, (S)- |
Fórmula molecular |
C15H21N3O2S3 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
5-[2-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)/t9-/m0/s1 |
Clave InChI |
BHIAIPWSVYSKJS-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)NC[C@@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
SMILES canónico |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




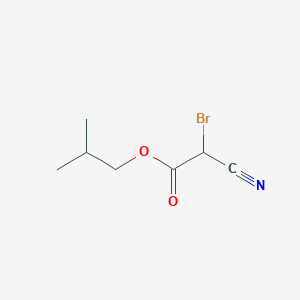



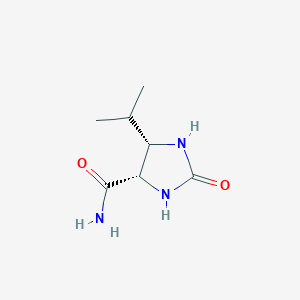



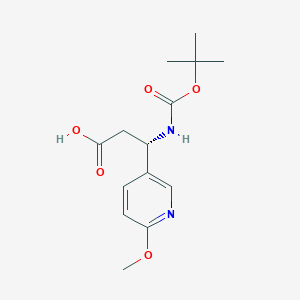
![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)
